n-Phenyl-1-piperazinecarboxamide hydrochloride
Description
n-Phenyl-1-piperazinecarboxamide hydrochloride is a piperazine-based compound characterized by a phenyl group attached to the carboxamide nitrogen of the piperazine ring. Its general structure consists of a piperazine core linked to a carboxamide group (CONH) substituted with a phenyl ring and a hydrochloride salt (Fig. 1).
For example, N-(4-chlorophenyl)piperazine-1-carboxamide hydrochloride (CAS 1172075-70-5) shares a similar backbone, with a chlorine substituent on the phenyl ring. This compound has a molecular weight of 276.16 g/mol and a melting point range of 189–199 °C, depending on substituent position .
Properties
IUPAC Name |
N-phenylpiperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10;/h1-5,12H,6-9H2,(H,13,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZABGZZRNRUJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
n-Phenyl-1-piperazinecarboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a piperazine ring substituted with a phenyl group and a carboxamide functional group. This structural configuration is significant as it influences the compound's interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves the reaction of phenylpiperazine with appropriate carboxylic acid derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including:
- Direct amide formation using coupling agents.
- Reflux methods in organic solvents to enhance reaction rates.
Biological Activity
The biological activity of this compound has been studied across several domains, including anti-tuberculosis activity, neuropharmacological effects, and potential anti-cancer properties.
1. Anti-Tuberculosis Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb). For instance, research indicates that derivatives containing a piperazine moiety exhibit significant inhibitory effects on Mtb growth. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 11.53 μM, indicating potent anti-tubercular activity .
| Compound | MIC (μM) | Activity |
|---|---|---|
| n-Phenyl-1-piperazinecarboxamide | 11.53 | Inhibits Mtb growth |
| Other derivatives | 13.41 - 40.32 | Varying levels of activity |
2. Neuropharmacological Effects
This compound is also noted for its interaction with neurotransmitter systems. It acts as a monoamine releasing agent, similar to amphetamines, with EC50 values indicating selective release of norepinephrine over serotonin and dopamine . This property suggests potential applications in treating mood disorders or attention deficits.
3. Anti-Cancer Properties
Preliminary screening against various cancer cell lines has shown that this compound exhibits moderate cytotoxicity. Notably, modifications to its structure can enhance its activity against specific cancer types, demonstrating the importance of SAR in drug design .
Case Study 1: Anti-Tubercular Efficacy
In a study evaluating the anti-tubercular properties of a series of substituted piperazine derivatives, this compound was among those that exhibited significant activity against Mtb H37Ra. The most active compounds showed IC50 values ranging from 1.35 to 2.18 μM .
Case Study 2: Neuropharmacological Screening
A study assessing the neuropharmacological profile of piperazine derivatives found that this compound demonstrated effective modulation of neurotransmitter release, suggesting a role in treating neurological disorders .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Piperazinecarboxamide derivatives vary primarily in the substituents attached to the phenyl ring or the piperazine core. Below is a comparative analysis of key analogs:
Table 1: Comparison of Piperazinecarboxamide Derivatives
Key Observations:
Halogen Substituents : Fluorine and chlorine substitutions on the phenyl ring (e.g., A2, A3, and N-(4-chlorophenyl) derivatives) influence melting points and yields. For instance, 4-fluoro substitution (A3) yields higher (57.3%) compared to 3-fluoro (52.2%) .
Aromatic vs.
Hydrochloride Salts : Most derivatives form stable hydrochloride salts, enhancing crystallinity and bioavailability .
Pharmacological Profiles :
- Halogenated Phenyl Analogs : Fluorinated and chlorinated derivatives are often explored for CNS activity due to their ability to cross the blood-brain barrier .
- Heterocyclic Derivatives : Compounds with pyridinyl or furanyl groups (e.g., ) may target serotonin or dopamine receptors, similar to prazosin hydrochloride (a related quinazoline-piperazine antihypertensive) .
Stability and Bioavailability
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-phenyl-1-piperazinecarboxamide hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves reacting phenylpiperazine derivatives with carboxamide precursors in the presence of coupling agents like EDCI/HOBt. Reaction conditions often require anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic bases (e.g., triethylamine). Purification is achieved via recrystallization or column chromatography using silica gel .
- Critical Parameters : Moisture-sensitive reagents necessitate inert atmospheres (argon/nitrogen). Excess reagents (e.g., HCl) are used to drive hydrochloride salt formation. Yield optimization requires stoichiometric control of amine and carbonyl reactants .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >95% is standard for research-grade material .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR spectra should confirm aromatic protons (δ 6.5–7.5 ppm) and piperazine carbons (δ 40–60 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₁H₁₆ClN₃O).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Safety Measures :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers under dry, cool conditions (2–8°C) to prevent hydrolysis.
- Waste Disposal : Neutralize with dilute NaOH before disposal as hazardous organic waste .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what chiral separation methods are most effective?
- Chiral Resolution Strategies :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization.
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively modify one enantiomer .
Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Perform accelerated degradation tests in buffers (pH 1–13). Hydrolysis is minimized at pH 4–6.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (typically >150°C).
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows photodegradation .
Q. How does structural modification of the phenyl or piperazine moieties influence the compound’s receptor-binding affinity in neurological studies?
- Structure-Activity Relationship (SAR) Approaches :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance lipophilicity and blood-brain barrier penetration.
- Piperazine Modifications : Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetics.
- Assays : Radioligand binding assays (e.g., for serotonin or dopamine receptors) quantify affinity changes. IC₅₀ values are compared using nonlinear regression models .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- In Silico Tools :
- ADMET Prediction : SwissADME or pkCSM to estimate absorption, distribution, and toxicity. Key parameters include LogP (<3.5 for optimal permeability) and polar surface area (<90 Ų).
- Molecular Docking : AutoDock Vina to simulate interactions with target proteins (e.g., monoamine transporters).
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) optimize molecular geometry and electronic properties .
Contradictions and Challenges
- Synthetic Yield vs. Purity : While higher temperatures accelerate reactions, they may promote side products (e.g., N-alkylation byproducts). Balancing time and purity requires iterative optimization .
- Ecotoxicity Data Gaps : Limited ecotoxicological studies exist. Researchers must extrapolate from structurally similar piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
